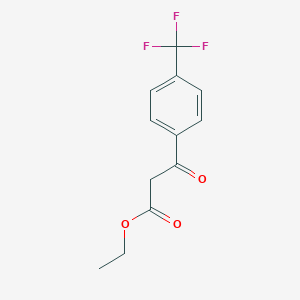

3-oxo-3-(4-(trifluorometil)fenil)propanoato de etilo

Descripción general

Descripción

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, commonly known as “3-TFMP”, is a synthetic organic compound that has been used in various scientific research applications. It is a colorless liquid with a sweet, fruity odor and has been used in the production of pharmaceuticals, agrochemicals, and other products. 3-TFMP has a wide range of applications due to its unique physical and chemical properties.

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

El grupo trifluorometilo, que está presente en este compuesto, se utiliza ampliamente en compuestos farmacéuticos . Mejora el efecto de la medicina en términos de estabilidad química y metabólica, lipofilia y selectividad de unión . Esto hace que “3-oxo-3-(4-(trifluorometil)fenil)propanoato de etilo” sea un candidato potencial para el desarrollo de nuevos fármacos.

Aplicaciones agroquímicas

Similar a sus aplicaciones farmacéuticas, el grupo trifluorometilo también es frecuente en compuestos agroquímicos . Puede mejorar la eficacia de los pesticidas y otros agroquímicos, lo que hace que este compuesto sea potencialmente útil en este campo.

Síntesis de fármacos aprobados por la FDA

El grupo trifluorometilo es una característica común en muchos fármacos aprobados por la FDA . Por lo tanto, “this compound” podría utilizarse en la síntesis de estos fármacos.

Catálisis fotoredox

El grupo trifluorometilo se puede introducir en diversos esqueletos mediante catálisis fotoredox . Este proceso, que implica el uso de luz visible, se ha convertido en un tema activo en la química sintética .

Síntesis de Sorafenib

Sorafenib, un fármaco para el tratamiento del cáncer, se sintetiza haciendo reaccionar la anilina en cloruro de metileno con 4-cloro-3-(trifluorometil)fenil isocianato . “this compound” podría utilizarse potencialmente en este proceso de síntesis.

Manejo del dolor

El compuesto podría utilizarse potencialmente en el manejo del dolor. Los vasos sanguíneos meníngeos y la duramadre son sensibles al dolor y están inervados por los nervios trigéminos sensoriales periféricos, produciendo un neurotransmisor, un antagonista del receptor del péptido relacionado con el gen de la calcitonina (CGRP) .

Safety and Hazards

The safety information for Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate indicates that it has a signal word of "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHVSJPSNQIPEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375095 | |

| Record name | Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106263-53-0 | |

| Record name | Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

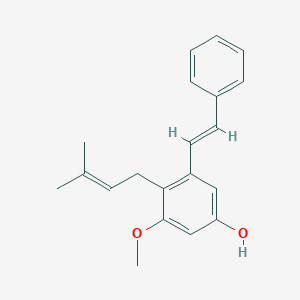

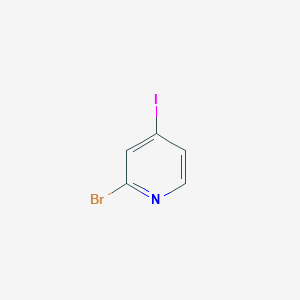

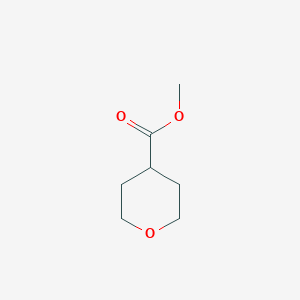

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

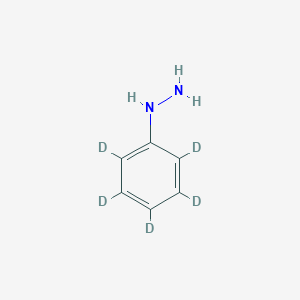

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)